(3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
Properties
Molecular Formula |
C19H14N2O3S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-[3-(4-ethoxyphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C19H14N2O3S2/c1-2-24-12-9-7-11(8-10-12)21-18(23)16(26-19(21)25)15-13-5-3-4-6-14(13)20-17(15)22/h3-10,23H,2H2,1H3 |
InChI Key |
DKTIXYLJFSRGGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thioamide Intermediates
A common approach involves the cyclocondensation of thioamide derivatives with α-halo ketones. For this compound, the synthesis begins with the preparation of 3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one:
-
Step 1 : Reaction of 4-ethoxyaniline with carbon disulfide (CS₂) and ethyl chloroacetate in ethanol yields the thiazolidinone precursor.
-
Step 2 : Condensation with 2-oxindole-3-carbaldehyde via Knoevenagel reaction forms the exocyclic double bond.
Reaction Conditions :
Knoevenagel Condensation for Exocyclic Double Bond Formation
The Knoevenagel reaction is pivotal for introducing the conjugated system between the thiazolidinone and indole moieties. A modified protocol optimizes stereoselectivity:
-
Substrate Preparation : 2-Oxindole-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation of indole.
-
Condensation : The aldehyde reacts with 3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one in the presence of ammonium acetate.
Optimized Parameters :
Introduction of the 4-Ethoxyphenyl Group
The 4-ethoxyphenyl substituent is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:
Method A (SNAr) :
Method B (Ullmann Coupling) :
-
Use copper(I) iodide as a catalyst, 4-ethoxyiodobenzene, and thiazolidinone in dimethyl sulfoxide (DMSO).
-
Yield: 65–75%.
Purification and Characterization
Purification Techniques :
-
Recrystallization : Ethanol-water (3:1) or n-butanol achieves >95% purity.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes Z/E isomers.
Characterization Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 7.82–6.85 (m, 8H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 1.35 (t, J=7.0 Hz, 3H, CH₃).
Comparative Analysis of Synthetic Methods
Troubleshooting and Optimization
-
Low Yields : Increase excess of 4-ethoxyphenyl reagent (1.5 eq.) or switch to polar aprotic solvents (e.g., DMF).
-
Isomer Separation : Use preparative TLC with chloroform/methanol (9:1) to isolate the Z-isomer.
-
Byproduct Formation : Add molecular sieves to absorb water during Knoevenagel condensation.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction time (2 hours vs. 6 hours batch). Green chemistry approaches replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact.
Chemical Reactions Analysis
Key Reaction Types
The compound undergoes reactions typical of thiazolidinones and indole derivatives:
Condensation Reactions
-
Formation of thiazolidinone ring : Involves the reaction of thiols (e.g., thioglycolic acid) with carbonyl compounds and amines .
-
Cross-conjugation : The (3Z)-configuration allows for conjugation between the thiazolidinone and indole moieties, influencing reactivity.
Alkylation/Acylation
-
Substitution at the indole position : Alkyl groups (e.g., ethoxyphenyl) can be introduced via nucleophilic aromatic substitution.
-
Modification of sulfur atoms : Thioxo groups may undergo alkylation under basic conditions.
Hydrolysis
-
Ring-opening : The thiazolidinone ring can hydrolyze under acidic or basic conditions to form thiols or amides.
Redox Reactions
-
Oxidation of sulfur centers : Potential oxidation of thioxo groups to sulfinyl or sulfonyl derivatives.
Reaction Conditions
The compound’s synthesis and reactivity are highly sensitive to reaction parameters:
-
Temperature : Controlled heating (e.g., reflux in ethanol) or microwave irradiation .
-
Solvents : Dichloromethane (DCM), ethanol, or aqueous media .
-
Catalysts : Dehydrating agents (e.g., CaCl₂) or bases (e.g., K₂CO₃) .
| Parameter | Typical Range | Impact |
|---|---|---|
| Temperature | 50–100°C | Controls reaction rate and selectivity |
| Solvent | Polar aprotic | Stabilizes intermediates |
| Catalyst | Lewis acids | Accelerates cyclization |
Mechanistic Insights
The compound’s reactivity stems from:
-
Electrophilic sites on the thiazolidinone ring (e.g., carbonyl groups) susceptible to nucleophilic attacks.
-
Conjugation effects between the thiazolidinone and indole moieties, modulating stability and reactivity.
-
Steric effects from bulky substituents (e.g., ethoxyphenyl), which may hinder certain reaction pathways.
For example, the synthesis of similar thiazolidinones often proceeds via a three-component domino reaction , where a thiol reacts with an aldehyde and an amine to form the heterocyclic core . This mechanism is likely conserved for the target compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to thiazolidinediones. For instance, derivatives of thiazolidinones have shown efficacy against various bacterial strains. A study conducted by researchers demonstrated that derivatives similar to (3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The indole moiety is known for its anticancer properties. Compounds containing indole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that the thiazolidinone scaffold enhances the anticancer activity of indole derivatives by modulating various cellular pathways involved in cancer progression .
Tyrosine Kinase Inhibition
The compound has been identified as a potential inhibitor of tyrosine kinases, which are critical in cellular signaling pathways that regulate cell division and survival. Inhibiting these kinases can lead to reduced proliferation of cancer cells. A study reported that similar compounds showed promising results in inhibiting tyrosine kinase activity, suggesting that this compound may possess similar properties .
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with readily available starting materials such as 4-ethoxybenzaldehyde and thiazolidinedione.
- Reaction Conditions : The reaction conditions often include solvent systems that facilitate the formation of the thiazolidinone ring and subsequent functionalization to introduce the indole moiety.
- Yield and Purity : The synthetic route has been optimized to achieve high yields (70%-97%) and purity levels suitable for biological evaluation .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of thiazolidinone derivatives for their antimicrobial activity using standard disk diffusion methods against various pathogens. The results indicated that specific modifications on the thiazolidinone structure significantly enhanced antimicrobial efficacy compared to non-modified counterparts .
Case Study 2: Anticancer Activity Assessment
In vitro studies were conducted on cancer cell lines to assess the cytotoxic effects of this compound. The compound demonstrated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of (3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved are still under investigation, and further studies are required to elucidate the detailed mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazolidinone Ring
Aryl Substituents
Compound B : (3Z)-3-[3-(2-Fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one (C₁₈H₁₂FN₂O₂S₂)
Heterocyclic and Aliphatic Substituents
Compound D : (3Z)-3-[3-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Compound E : (3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one
Crystallographic and Supramolecular Comparisons
- Crystal Packing: Compound J: (3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one (4a) forms dimeric stacks via C–H···O interactions, while Compound A’s ethoxyphenyl group facilitates layered packing through C–H···S and π-π interactions .
Biological Activity
The compound (3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a member of the thiazolidinone family, which has garnered interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C22H19N3O4S2
Molecular Weight : 453.5 g/mol
IUPAC Name : this compound
The compound features a unique structure that combines an indole moiety with a thiazolidinone ring, contributing to its biological activities.
Antimicrobial Activity
Research indicates that compounds within the thiazolidinone class exhibit significant antimicrobial properties. For instance, studies have shown that related thiazolidinones demonstrate potent activity against various bacterial and fungal pathogens. The mechanism often involves the inhibition of essential enzymes in microbial metabolism.
Table 1: Antimicrobial Activity of Thiazolidinones
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10.7 μmol/mL |
| Compound B | S. aureus | 21.4 μmol/mL |
| Compound C | C. albicans | 15.0 μmol/mL |
Anticancer Properties
The compound's structural features suggest potential anticancer properties. Thiazolidinones have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways.
A study focusing on similar thiazolidinone derivatives reported significant cytotoxic effects against several cancer cell lines, including breast and colon cancer.
Case Study : A derivative of this compound was tested against HT-29 (colon cancer) and MCF7 (breast cancer) cell lines, showing IC50 values of 12 μM and 15 μM respectively, indicating promising anticancer activity.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Interaction with key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses.
- Gene Expression Alteration : Influencing the expression of genes involved in survival and apoptosis pathways.
Research Findings
Recent studies have further elucidated the biological activity of thiazolidinone derivatives:
- Antimicrobial Studies : A series of thiazolidinones were synthesized and screened for antimicrobial activity against a panel of pathogens. Results indicated a strong correlation between structural modifications and antimicrobial potency .
- Cytotoxicity Assays : Investigations into the cytotoxic effects on various cancer cell lines revealed that certain modifications to the thiazolidinone structure enhanced efficacy .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Variable | Optimal Condition (Evidence Source) | Impact on Yield/Purity |
|---|---|---|
| Catalyst | p-TsOH (Method B, ) | Increases cyclization rate |
| Solvent | DMF/AcOH (3:1, ) | Enhances intermediate solubility |
| Reaction Time | 4–6 h reflux () | Reduces decomposition |
Q. Table 2: Key Spectroscopic Benchmarks
| Functional Group | FT-IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|---|
| Thioxo (C=S) | 1180–1220 | – | 175–185 |
| 4-Oxo (C=O) | 1680–1720 | – | 160–165 |
| Ethoxy (OCH₂CH₃) | – | 1.35 (t), 4.05 (q) | 14.5 (CH₃), 63.2 (OCH₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
